Product packaging for Pivanex(Cat. No.:CAS No. 122110-53-6)

Pivanex

Cat. No.: B1678495
CAS No.: 122110-53-6
M. Wt: 202.25 g/mol
InChI Key: GYKLFBYWXZYSOW-UHFFFAOYSA-N
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Description

Pivanex as an Acyloxyalkyl Ester Prodrug of Butyric Acid

This compound is characterized chemically as pivaloyloxymethyl butyrate (B1204436), which is an acyloxyalkyl ester prodrug of butyric acid (BA) nih.govaacrjournals.org. This structural modification is designed to enhance the delivery and intracellular concentration of butyric acid. Upon entering cells, this compound undergoes esterase-mediated hydrolysis, releasing butyric acid, along with pivalic acid and formaldehyde (B43269) nih.govdrugbank.com. This prodrug strategy aims to improve the pharmacological properties compared to directly administering butyric acid aacrjournals.orgdrugbank.com.

This compound as a Histone Deacetylase Inhibitor (HDACi) in Cancer Research

A key mechanism of action attributed to this compound is its function as a histone deacetylase inhibitor (HDACi) nih.govdrugbank.com. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which can influence gene transcription aacrjournals.org. This epigenetic modulation is thought to contribute to its observed biological effects, including the induction of cell differentiation, inhibition of cell growth, and promotion of apoptosis in cancer cells nih.govdrugbank.com. HDAC inhibitors, as a class, are being developed as a new, targeted approach in cancer therapy due to their ability to modulate a wide range of cellular functions critical to transformed cells, such as cell cycle progression, apoptosis, and differentiation nih.govtandfonline.commdpi.com. This compound has been explored as an HDAC inhibitor in various cancer cell lines and solid tumors, including leukemia, lung, breast, and colorectal carcinomas researchgate.netdiva-portal.org.

Historical Context of Butyric Acid Derivatives in Antineoplastic Agent Development

The investigation into butyric acid derivatives as potential antineoplastic agents has a considerable history. Butyric acid itself, a short-chain fatty acid, was recognized for its ability to inhibit the proliferation and induce differentiation of various cancer cells in vitro and in vivo aacrjournals.orgextrapolate.com. Early studies demonstrated that butyric acid could suppress neoplastic transformation in cell cultures and induce differentiation in various human leukemia and carcinoma cell lines google.com. However, the clinical utility of butyric acid was limited by factors such as its rapid clearance rate, relatively low potency requiring high concentrations, and undesirable pharmaceutical properties like a noxious odor aacrjournals.org. These limitations spurred the development of butyric acid derivatives and precursors with improved pharmacological attributes aacrjournals.org.

Rationale for this compound's Advancement in Preclinical and Clinical Investigations

The development and advancement of this compound into preclinical and clinical investigations were primarily driven by the need to overcome the shortcomings of butyric acid while retaining its therapeutic potential aacrjournals.org. Preclinical studies demonstrated that this compound exhibited greater potency than butyric acid in inducing malignant cell differentiation and inhibiting tumor growth aacrjournals.orgdrugbank.com. Its design as a lipophilic acyloxyalkyl ester prodrug facilitated rapid and extensive intracellular transport, where it could then release the active butyric acid nih.govaacrjournals.org. This improved cellular uptake and pharmacological profile, coupled with promising anticancer activity observed in vitro and in vivo, provided the rationale for pursuing clinical evaluations of this compound aacrjournals.orgresearchgate.net. The aim was to achieve sustained, biologically relevant intracellular concentrations of butyric acid that were not feasible with the parent compound aacrjournals.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B1678495 Pivanex CAS No. 122110-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butanoyloxymethyl 2,2-dimethylpropanoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLFBYWXZYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190818
Record name AN 9 (ion exchanger)
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122110-53-6, 37380-45-3
Record name Pivaloyloxymethyl butyrate
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URL https://commonchemistry.cas.org/detail?cas_rn=122110-53-6
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Record name AN 9 (ion exchanger)
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Record name Pivanex
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Molecular and Cellular Mechanisms of Pivanex Action

Histone Deacetylase Inhibition and Chromatin Remodeling

Pivanex functions as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histone proteins, HDACs promote a more condensed chromatin structure, which is generally associated with transcriptional repression. The anticancer effect of this compound is understood to stem from its conversion to butyric acid, which then acts as the HDAC inhibitor.

The inhibition of HDACs by butyric acid leads to an increase in the acetylation of histones. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed and open chromatin conformation, known as euchromatin, which allows for greater accessibility of the transcriptional machinery to gene promoters.

Butyric acid, the active metabolite of this compound, exhibits a degree of selectivity in its inhibition of HDAC isoforms. Research indicates that butyrate (B1204436) primarily inhibits the activity of Class I and Class II histone deacetylases. Notably, it does not significantly inhibit Class III HDACs, nor HDAC6 and HDAC10 from Class II. nih.govnih.gov This selective inhibition of specific HDAC isoforms leads to targeted epigenetic modulation, altering the expression of a subset of genes involved in key cellular processes.

The chromatin remodeling induced by this compound's HDAC-inhibiting activity has profound effects on transcriptional regulation. By creating a more permissive chromatin environment, the butyric acid derived from this compound facilitates the binding of transcription factors to DNA, leading to the altered expression of numerous genes. This can result in the re-expression of silenced tumor suppressor genes and the downregulation of genes that promote cancer cell survival and proliferation. For instance, this compound has been shown to down-regulate the bcr-abl protein, a key driver in certain leukemias. nih.gov

Induction of Apoptosis and Cellular Differentiation Pathways

A significant outcome of this compound's molecular actions is the induction of apoptosis, or programmed cell death, in cancer cells. This process is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. In addition to apoptosis, this compound has been observed to promote cellular differentiation, a process by which cells become more specialized and often lose their ability to proliferate uncontrollably.

The apoptotic effects of butyric acid, the active form of this compound, are mediated through the activation of caspases, a family of proteases that execute the process of programmed cell death. Studies have shown that butyrate-induced apoptosis proceeds via the mitochondrial pathway. nih.gov This intrinsic pathway involves the release of cytochrome c from the mitochondria, which then leads to the activation of initiator caspase-9. nih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-1, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell. nih.govnih.gov The activation of this caspase cascade is a central event in the execution of apoptosis.

Anti-Angiogenic and Anti-Metastatic Biological Activities

In addition to its direct effects on cancer cells, this compound exhibits anti-angiogenic and anti-metastatic properties, targeting the processes that allow tumors to grow and spread. Angiogenesis is the formation of new blood vessels, which are essential for supplying tumors with nutrients and oxygen. Metastasis is the spread of cancer cells from the primary tumor to distant sites in the body.

Anti-Angiogenic and Anti-Metastatic Biological Activities

Modulation of Vascularization Markers

This compound, through its active metabolite butyrate, has demonstrated significant anti-angiogenic properties by modulating key molecules involved in the formation of new blood vessels, a process crucial for tumor growth and survival. Research indicates that butyrate can impair angiogenesis induced by intestinal tumor cells. nih.gov

One of the primary mechanisms is the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) nuclear translocation. nih.gov Under hypoxic conditions typical of the tumor microenvironment, HIF-1α plays a pivotal role in activating the transcription of pro-angiogenic factors. Butyrate has been shown to decrease the nuclear presence and activity of HIF-1α in colon cancer cells. nih.gov This, in turn, leads to a reduction in the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. nih.govspandidos-publications.com

Furthermore, studies have revealed that butyrate can influence the alternative splicing of VEGF, leading to an increase in the formation of anti-angiogenic VEGF variants. nih.gov Specifically, in human lung microvascular endothelial cells, sodium butyrate treatment significantly increased the levels of the anti-angiogenic VEGF121b, VEGF165b, and VEGF189b variants. nih.gov

The table below summarizes the observed effects of butyrate, the active metabolite of this compound, on key vascularization markers.

MarkerEffect of ButyrateConsequence
HIF-1α (nuclear) DownregulationDecreased transcription of pro-angiogenic factors
VEGF Reduced expressionInhibition of angiogenesis
Anti-angiogenic VEGF variants Increased formationPromotion of an anti-angiogenic state

Impact on Tumor Invasion and Metastasis

The metastatic cascade, involving the invasion of surrounding tissues and the establishment of secondary tumors, is a hallmark of malignant cancers. This compound's active component, butyrate, has been shown to influence the expression and secretion of matrix metalloproteinases (MMPs), a family of enzymes critical for the degradation of the extracellular matrix (ECM), a key step in tumor invasion.

The effect of sodium butyrate on the secretion of pro-MMP-2 and pro-MMP-9, two key gelatinases involved in ECM degradation, has been observed to be cell-line dependent. For instance, in Jurkat cells, sodium butyrate treatment led to a 2-fold increase in pro-MMP-9 secretion and a 1.5-fold increase in pro-MMP-2 secretion. nih.gov Conversely, in HT1080 fibrosarcoma cells, the same treatment resulted in a 50% decrease in pro-MMP-9 secretion. nih.gov This highlights the complex and context-dependent regulatory effects of butyrate on MMPs.

The balance between MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs), is crucial in determining the invasive potential of tumor cells. While direct studies on this compound's effect on this balance are limited, the modulation of MMP secretion by its active metabolite suggests a potential role in altering the invasive capacity of cancer cells.

Downregulation of Oncogenic Proteins (e.g., Bcr-Abl)

One of the significant molecular actions of this compound is its ability to downregulate the expression of key oncogenic proteins, most notably the Bcr-Abl fusion protein. This oncoprotein is the hallmark of chronic myelogenous leukemia (CML) and possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and resistance to apoptosis. nih.gov

Research has demonstrated that this compound induces a reduction in Bcr-Abl protein levels in the K562 CML cell line. nih.gov This effect is attributed to its function as a histone deacetylase inhibitor. By inhibiting HDACs, this compound alters the acetylation status of histones and other proteins, leading to changes in gene expression and protein stability. While the precise downstream pathway leading to Bcr-Abl degradation is still under investigation, it is a critical component of this compound's anti-leukemic activity.

The downregulation of Bcr-Abl by this compound has been shown to induce apoptosis and differentiation in CML cells. nih.gov Furthermore, when combined with the tyrosine kinase inhibitor STI571 (imatinib), this compound acts synergistically, suggesting a potential therapeutic advantage in overcoming drug resistance. nih.gov

The following table outlines the impact of this compound on the Bcr-Abl oncoprotein.

Oncogenic ProteinCancer TypeEffect of this compoundCellular Consequence
Bcr-Abl Chronic Myelogenous Leukemia (CML)Reduced protein levelsInduction of apoptosis and differentiation

Preclinical Research Methodologies and Findings

In Vitro Studies: Cell Line Models

In vitro studies using various cancer cell lines have been instrumental in understanding the direct effects of Pivanex on malignant cells, its potential for selective toxicity, its ability to act synergistically with other therapeutic agents, and its activity in the context of multidrug resistance.

This compound has demonstrated significant anticancer activity in vitro. wikipedia.orgnih.gov As a histone deacetylase inhibitor, it is understood to induce apoptosis in cancer cells, partly through signaling cellular differentiation. wikipedia.orgnih.gov Research indicates that this compound exhibits selective toxicity towards certain malignant cell types, including acute leukemia and drug-resistant primary leukemia and cancer cell lines. nih.gov

Studies in the K562 cell line, a human chronic myelogenous leukemia cell line, have provided specific data on this compound's effects. This compound at concentrations ranging from 100 to 500 μM showed significant anti-proliferation activity in K562 cells. nih.gov Furthermore, within this concentration range, this compound was observed to enhance apoptosis and increase caspase activity in K562 cells. nih.gov Cell cycle analysis in K562 cells treated with 200 μM this compound revealed an enhancement in the G2-M phase and a moderate increase in the S phase. nih.gov

Cell Line This compound Concentration (μM) Effect Observed Source
K562 100-500 Significant Anti-proliferation nih.gov
K562 100-500 Enhanced Apoptosis nih.gov
K562 100-500 Increased Caspase Activity nih.gov
K562 200 Enhanced G2-M phase nih.gov
K562 200 Moderate S phase enhancement nih.gov

Preclinical research has explored the potential for this compound to enhance the effects of conventional chemotherapeutic agents. In vitro studies involving non-small cell lung cancer (NSCLC) cell lines have shown that treatment with a combination of this compound and docetaxel (B913) resulted in synergistic growth inhibition. wikidata.org Synergy has also been observed in leukemia cell lines; specifically, in K562 cells, a combination of 100 μM this compound with either 0.125 μM or 0.25 μM of STI571 (Imatinib) synergistically reduced the number of viable cells. nih.gov

Cell Line Agent 1 Agent 2 Effect Observed Source
NSCLC This compound Docetaxel Synergistic Growth Inhibition wikidata.org
K562 This compound STI571 (Imatinib) Synergistic Reduction in Viable Cells nih.gov

This compound has demonstrated activity in cancer cell lines that exhibit multidrug resistance. It has been noted to have selective toxicity towards drug-resistant primary leukemia and cancer cell lines. nih.gov

In Vivo Studies: Animal Models of Disease

In vivo studies using animal models have been conducted to evaluate the effects of this compound on tumor growth, survival, and its potential as a radiosensitizer in a living system.

This compound has shown significant anticancer activity in vivo in various animal models. wikipedia.orgnih.gov Preclinical studies suggest that this compound is more potent than its parent compound, butyric acid, in inhibiting tumor growth. wikipedia.orgnih.gov In animal models, treatment with a combination of this compound and docetaxel has been associated with improved survival. wikidata.org Studies using human glioma xenografts in nude mice have shown that this compound was effective in reducing tumor growth. uni.lu Furthermore, when combined with radiation, AN-9 significantly inhibited tumor growth and prolonged the time to failure in mice bearing glioma xenografts, compared to control or single-modality treatments. uni.lufishersci.com

Animal Model Cancer Type Treatment Combination Effect Observed Source
Various Animal Models Various Cancers This compound (single agent) Significant Anticancer Activity, Tumor Growth Inhibition wikipedia.orgnih.gov
Animal Models NSCLC This compound + Docetaxel Improved Survival wikidata.org
Nude Mice (Xenograft) Human Glioma This compound (single agent) Reduced Tumor Growth uni.lu
Mice (Xenograft) Glioma AN-9 + Radiation Significant Tumor Growth Inhibition uni.lufishersci.com
Mice (Xenograft) Glioma AN-9 + Radiation Prolonged Time to Failure uni.lufishersci.com

This compound has been investigated for its ability to enhance the effects of radiation therapy, particularly in models of glioma. In vitro studies demonstrated that AN-9 augmented the cytotoxic effects of radiation on glioblastoma multiforme cells. fishersci.com Extending these findings to in vivo settings, AN-9 mediated radiosensitization in glioma xenografts. In human glioma xenografts in mice, AN-9 was found to enhance the antineoplastic effects of radiation. uni.lufishersci.com The combination of AN-9 and radiation resulted in significantly smaller tumors compared to control or single-treatment groups. uni.lufishersci.com This radiosensitizing effect was linked to an increased phosphorylation of H2AX, suggesting that enhanced DNA double-strand breaks contribute to the combined effects of AN-9 and radiation. uni.lufishersci.com

Model Cancer Type Treatment Combination Effect Observed Source
In Vitro (Cell Lines) Glioblastoma Multiforme AN-9 + Radiation Augmented Cytotoxic Effects of Radiation fishersci.com
In Vivo (Xenografts) Glioma AN-9 + Radiation Mediated Radiosensitization
In Vivo (Human Glioma Xenografts) Glioma AN-9 + Radiation Enhanced Antineoplastic Effects of Radiation uni.lufishersci.com
In Vivo (Human Glioma Xenografts) Glioma AN-9 + Radiation Significantly Smaller Tumors uni.lufishersci.com
In Vivo (Human Glioma Xenografts) Glioma AN-9 + Radiation Increased H2AX Phosphorylation (Mechanism of Action) uni.lufishersci.com

Efficacy in Neuromuscular Disorder Models (e.g., Spinal Muscular Atrophy)

Preclinical research has explored the efficacy of this compound in models of spinal muscular atrophy (SMA), a severe early-onset motor neuron disease characterized by the loss of motor neuron function. Studies utilizing the SMNΔ7 SMA mouse model have provided insights into the potential ameliorative effects of this compound.

Oral administration of this compound (AN9) at a dosage of 200 mg/kg/d, given twice daily starting from postnatal day 4, demonstrated a marked improvement in the survival of SMNΔ7 SMA mice. The treatment nearly doubled the average lifespan of the treated mice compared to vehicle-treated controls wikipedia.orgthegoodscentscompany.com. Furthermore, this compound treatment significantly delayed the onset of body mass loss in these mice, an index used to assess in vivo efficacy in this model wikipedia.orgthegoodscentscompany.com.

The following table summarizes key efficacy findings from the preclinical study in SMNΔ7 SMA mice:

EndpointVehicle-Treated SMNΔ7 SMA MiceThis compound-Treated SMNΔ7 SMA Mice (200 mg/kg/d, b.i.d.)Percentage ImprovementStatistical Significance
Mean Lifespan (days)11.4 ± 0.821.0 ± 4.984.6%p = 0.039
Onset of Body Mass Loss (days)9.9 ± 0.519.2 ± 5.294.9%p = 0.031

Data derived from preclinical studies in SMNΔ7 SMA mice wikipedia.orgthegoodscentscompany.com. Values are presented as mean ± standard deviation.

These findings suggest that this compound, as a butyrate (B1204436) prodrug, can exert beneficial effects on survival and growth rate in a mouse model of SMA wikipedia.org. The study indicates that butyrate-based compounds like this compound may offer neuroprotective benefits in SMA models, provided sufficient drug levels reach the central nervous system wikipedia.org.

Pharmacological and Biochemical Research of Pivanex

Biotransformation and Active Metabolite Generation

Pivanex functions as a prodrug, requiring metabolic activation to release its pharmacologically active component, butyric acid. This biotransformation primarily occurs intracellularly. nih.govaacrjournals.orgnih.gov

Esterase-Mediated Hydrolysis Kinetics

The conversion of this compound to butyric acid is mediated by intracellular esterases. aacrjournals.orgnih.govnih.gov This esterase-catalyzed hydrolysis is a crucial step in the activation of the prodrug. Due to its high lipophilicity, this compound is rapidly and extensively transported into cells, where these enzymes cleave the ester bonds. aacrjournals.orgnih.gov This intracellular hydrolysis allows for the release of butyric acid at the site of action. nih.gov Studies have indicated that AN-9 undergoes rapid hydrolysis after cellular uptake. nih.gov

Identification of Principal Metabolites (e.g., Butyric Acid, Pivalic Acid, Formaldehyde)

Upon intracellular hydrolysis catalyzed by esterases, this compound is cleaved to yield several principal metabolites. The primary active metabolite is butyric acid (BA). nih.govaacrjournals.orgnih.govnih.govmdpi.comnih.gov In addition to butyric acid, the hydrolysis of this compound also releases fragments of the carrier molecule, specifically pivalic acid (also known as 2,2-dimethylpropionic acid) and formaldehyde (B43269). nih.govaacrjournals.orgnih.govnih.govmdpi.comnih.goviiarjournals.orglatrobe.edu.au The release of butyric acid is considered the main contributor to this compound's anticancer effect, primarily through the inhibition of histone deacetylases (HDACs). nih.gov

Pharmacodynamic Biomarker Evaluation

Evaluating pharmacodynamic biomarkers is essential for understanding the biological effects of this compound at the cellular and molecular levels.

Assessment of Histone Acetylation in Biological Samples

This compound, through its active metabolite butyric acid, acts as a histone deacetylase (HDAC) inhibitor. nih.govnih.goviiarjournals.orggoogle.comnih.govdrugbank.comnih.govoaepublish.comfrontiersin.orgtandfonline.comcuni.czmdpi.commdpi.comresearchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net Inhibition of HDACs leads to an increase in the acetylation levels of histone proteins. nih.govnih.govfrontiersin.orgtandfonline.comcuni.cznih.govmdpi.comresearchgate.netresearchgate.net This hyperacetylation of histones can alter chromatin structure, making DNA more accessible to transcription factors and thereby influencing gene expression. nih.govnih.govfrontiersin.orgtandfonline.comcuni.czresearchgate.net Assessment of histone acetylation levels in biological samples serves as a key pharmacodynamic biomarker for evaluating the activity of this compound. dovepress.com Increased histone acetylation is indicative of effective HDAC inhibition. Specific histone lysine (B10760008) sites, such as H3K18ac and H3K4me2, have been used as biomarkers in various cancers, suggesting that altered histone H3 acetylation levels are involved in the transcriptional regulation of cancer-related genes. frontiersin.org Aberrant histone acetylation is implicated in permanent changes in gene expression in certain malignancies. nih.govresearchgate.net

Cellular Differentiation Markers as Pharmacodynamic Endpoints

Butyric acid, the active metabolite of this compound, is known as a potent differentiation agent. aacrjournals.orgnih.govtandfonline.comcuni.cz this compound has demonstrated greater potency than butyric acid at inducing malignant cell differentiation in preclinical studies. aacrjournals.orgnih.gov Therefore, monitoring markers of cellular differentiation serves as important pharmacodynamic endpoints in evaluating the effects of this compound. aacrjournals.orgnih.gov The ability of this compound to signal cellular differentiation contributes to its mechanism of causing apoptosis in cancer cells. nih.govdrugbank.com Studies have shown that butyrate (B1204436), the released active metabolite, can induce astrocyte growth arrest and differentiation by up-regulating CD81. iiarjournals.org Cellular differentiation is a complex process involving changes in gene expression that lead to specialized cell types. google.com

Investigations into Drug-Drug Interactions at a Mechanistic Level

Investigations have explored potential drug-drug interactions involving this compound, particularly concerning its metabolic fate and the activity of its metabolites. Given that this compound releases formaldehyde upon hydrolysis nih.govaacrjournals.orgnih.govnih.govmdpi.comnih.goviiarjournals.orglatrobe.edu.au, studies have examined the implications of this release in combination therapies. For instance, research has shown that formaldehyde released via cellular hydrolysis of AN-9 dramatically enhanced the formation of doxorubicin-DNA adducts in human cancer cells when combined with the anthracycline doxorubicin (B1662922). nih.govlatrobe.edu.au This suggests a mechanistic interaction where the formaldehyde metabolite of this compound can influence the activity and DNA binding of other co-administered drugs. nih.gov Possible adverse reactions of AN-9 with chemotherapy agents highlight the need to evaluate drug interactions. iiarjournals.org

Molecular Basis of Synergistic Anticancer Effects

The synergistic anticancer effects of this compound with other therapeutic agents are attributed to several molecular mechanisms. As an HDAC inhibitor, this compound can induce transient hyperacetylation of histones, leading to chromatin relaxation. nih.govpsu.edu This altered chromatin structure can increase the accessibility of transcription factors to DNA, thereby modulating gene expression. psu.edu this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, such as downregulating anti-apoptotic genes like BCL-2 and upregulating pro-apoptotic genes like P21, WAF-1/CIP1. aacrjournals.orgresearchgate.net This epigenetic modulation contributes to its anticancer activity and its ability to enhance the effects of other drugs. researchgate.net

Studies have investigated the synergistic interaction of this compound with DNA-damaging agents like doxorubicin (Adriamycin). psu.eduncats.ionih.gov Research in IMR-32 neuroblastoma and MCF-7 breast adenocarcinoma cells demonstrated that combining Adriamycin with this compound displayed synergy, particularly when this compound was administered simultaneously or up to 18 hours after Adriamycin. psu.edunih.gov The molecular basis for this synergy involves a dramatic increase in the level of Adriamycin-DNA adducts, largely due to the formaldehyde released from this compound. psu.edunih.gov This formaldehyde is thought to chemically activate Adriamycin, leading to enhanced DNA adduct formation and consequently increased cell death. psu.edunih.gov The timing of administration is critical, with a significant enhancement of Adriamycin-DNA adducts observed when this compound was given a few hours after Adriamycin. nih.gov

This compound has also shown synergistic activity with proteasome inhibitors like bortezomib (B1684674) (Velcade) in human non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. aacrjournals.org Isobologram analysis indicated significant synergistic effects on cell viability when cells were pre-treated with bortezomib followed by this compound. aacrjournals.org This suggests that the combination may offer superior anticancer efficacy compared to either agent alone. aacrjournals.org

Preclinical studies have also demonstrated synergistic activity between this compound and docetaxel (B913) (Taxotere), a microtubule-stabilizing agent used in breast and lung cancer treatment. aacrjournals.orgaacrjournals.org Enhanced tumor cell killing was observed when cells were pretreated with this compound before docetaxel administration. aacrjournals.orgaacrjournals.org While the exact molecular basis for this synergy with docetaxel is still being investigated, it is hypothesized to involve multiple factors, potentially including the modulation of drug resistance mechanisms. aacrjournals.orgaacrjournals.org

This compound has also shown radiosensitizing function in glioma cell lines, leading to significantly increased mortality when combined with radiation. ncats.io In vivo studies in mice bearing glioma xenografts demonstrated that the combination inhibited tumor growth and prolonged time to failure. ncats.iooup.com The enhanced response to radiation was accompanied by inhibition of cellular proliferation and increased phosphorylation of H2AX, suggesting the involvement of DNA double-strand breaks in the antineoplastic effects of the combination. oup.com

Data from synergistic studies:

Combination AgentCell Lines/ModelObserved EffectKey Molecular Mechanism(s) Implicated
Doxorubicin (Adriamycin)IMR-32, MCF-7 cellsSynergy in cell viability reduction; Enhanced Adriamycin-DNA adduct formationFormaldehyde release from this compound activating Adriamycin
Bortezomib (Velcade)A549, NCI-H460 NSCLC cellsSynergy in cell viability reductionNot fully elucidated; Potential impact on cell cycle and apoptosis pathways
Docetaxel (Taxotere)Various cancer cell linesEnhanced tumor cell killingNot fully elucidated; Potential modulation of drug resistance (e.g., MDR)
RadiationGlioma cell lines, mouse xenograftsIncreased mortality, inhibited tumor growth, prolonged survivalInhibition of cellular proliferation, increased H2AX phosphorylation (DNA damage)

Modulation of Drug Efflux Transporters and Resistance Proteins (e.g., MDR)

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1/MDR1), MRP1 (ABCC1), and BCRP (ABCG2). oaepublish.comnih.govnih.gov These transporters actively efflux a wide range of anticancer drugs from cancer cells, reducing their intracellular concentration and efficacy. oaepublish.comnih.govnih.gov

Research suggests that this compound may play a role in modulating drug efflux transporters and overcoming drug resistance. Studies investigating the impact of HDAC inhibitors, including this compound, on docetaxel resistance have explored their effects on MDR expression. aacrjournals.orgaacrjournals.org Preclinical findings indicated that this compound could suppress the expression of MDR in a time- and dose-dependent manner in most cell lines. aacrjournals.org This suppression of MDR expression was suggested as a potential mechanism for the enhanced sensitivity of cells to docetaxel after this compound treatment. aacrjournals.org

However, studies also noted that cell lines overexpressing MDR required significantly higher concentrations of this compound and its parent compound, sodium butyrate, to achieve enhanced toxicity with docetaxel compared to parental cell lines. aacrjournals.org This observation led to the hypothesis that this compound and sodium butyrate might themselves be substrates for export by MDR, resulting in diminished intracellular levels and reduced activity in resistant cells. aacrjournals.orgaacrjournals.org Further research indicated that while some HDAC inhibitors could sensitize cells to docetaxel without altering MDR expression, cell lines resistant to docetaxel due to MDR overexpression were also highly resistant to the effects of certain HDAC inhibitors, suggesting that some HDAC inhibitors might be exported by MDR. aacrjournals.org

While some HDAC inhibitors have been shown to increase the drug transport activity of MDR1 in certain cell lines, this effect appears to be complex and potentially dependent on the specific HDAC inhibitor and cell context. nih.gov The modulation of ABC transporters by HDAC inhibitors is an active area of research, with studies exploring their effects on both the expression and function of these transporters. nih.govdntb.gov.uacam.ac.uk For instance, some HDAC inhibitors have been shown to influence the expression and trafficking of ABCG2, including a common polymorphic variant that impairs transporter function. cam.ac.uk

Mechanisms of Resistance to Pivanex and Strategies for Overcoming Resistance

Cellular Adaptive Responses to HDAC Inhibition

Upon exposure to HDAC inhibitors, cancer cells can initiate adaptive responses to mitigate cellular stress and evade apoptosis. mdpi.com These responses involve intricate molecular networks that allow cells to survive the epigenetic alterations induced by compounds like Pivanex. mdpi.com

Epigenetic Compensatory Mechanisms and Redundant Pathways

Cancer cells can develop resistance to HDAC inhibitors by activating redundant epigenetic pathways to maintain a malignant state. nih.gov While this compound works by inducing histone acetylation to relax chromatin and express tumor suppressor genes, cells can counteract this by employing alternative gene-silencing mechanisms. nih.gov A key compensatory strategy is the upregulation of other epigenetic modifications, such as DNA methylation. nih.gov Increased activity of DNA methyltransferases (DNMTs) can re-silence the very tumor suppressor genes that HDAC inhibition aims to activate, thereby nullifying the therapeutic effect. nih.gov This epigenetic plasticity allows the cell to maintain its oncogenic gene expression profile despite the presence of the HDAC inhibitor.

Upregulation of Anti-Apoptotic Pathways

A primary mechanism by which this compound and other HDAC inhibitors induce cancer cell death is through the activation of apoptotic pathways. nih.govnih.gov Consequently, a common adaptive response leading to resistance is the upregulation of anti-apoptotic proteins. nih.gov Members of the B-cell lymphoma 2 (Bcl-2) protein family are central to this process. nih.gov Increased expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 can sequester pro-apoptotic proteins like Bax and Bak, preventing the mitochondrial-mediated apoptosis that HDAC inhibitors typically trigger. nih.govijper.org This shift in the balance between pro- and anti-apoptotic factors raises the threshold for inducing cell death, rendering the cells resistant to therapy. nih.govnih.gov

Role of Drug Efflux Mechanisms in this compound Resistance

A significant barrier to the effectiveness of this compound is the active removal of the drug from within the cancer cell, a process mediated by drug efflux pumps. nih.gov These pumps are typically transmembrane proteins belonging to the ATP-binding cassette (ABC) transporter superfamily. nih.govresearchgate.net Overexpression of specific ABC transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCC1, has been strongly implicated in resistance to various chemotherapeutic agents, including HDAC inhibitors. nih.govoaepublish.com By actively pumping this compound out of the cell, these transporters reduce its intracellular concentration to sub-therapeutic levels, thereby preventing it from reaching its target (histone deacetylases) and inhibiting its function. nih.govresearchgate.net This mechanism confers multidrug resistance, as these pumps can extrude a wide range of structurally diverse compounds. nih.gov

Combination Therapeutic Approaches to Counteract Resistance

To circumvent the multifaceted mechanisms of resistance, combination therapies have emerged as a promising strategy. nih.govbroadinstitute.org By targeting distinct and complementary pathways simultaneously, these approaches can prevent the emergence of resistant clones and enhance therapeutic efficacy. oncotarget.comnih.gov

Rational Design of Combined Epigenetic Modalities

Given that compensatory epigenetic mechanisms can cause resistance, a rational approach is to combine different classes of epigenetic modulators. nih.gov Pairing an HDAC inhibitor like this compound with a DNA methyltransferase (DNMT) inhibitor, such as azacitidine or decitabine, represents a key strategy. nih.gov This dual-epigenetic blockade can create a sustained reprogramming of the cancer cell's epigenome that is difficult to overcome. nih.gov The DNMT inhibitor prevents the re-silencing of tumor suppressor genes, while the HDAC inhibitor ensures their active transcription, leading to a synergistic anti-tumor effect. nih.gov

Synergistic Combination with Cytotoxic Agents to Circumvent Resistance

Pre-clinical data have demonstrated that this compound can act synergistically with conventional cytotoxic agents, providing a powerful strategy to overcome resistance and enhance anti-cancer activity. nih.govresearchgate.net This synergy often arises because HDAC inhibition can sensitize cancer cells to the effects of other drugs. For instance, in chronic myelocytic leukemia (CML) cells, this compound has been shown to work synergistically with the tyrosine kinase inhibitor STI571 (Imatinib). nih.gov this compound induced apoptosis and reduced levels of the BCR-ABL oncoprotein, suggesting a potential benefit for this combination in treating CML and possibly overcoming STI571 resistance. nih.gov Similarly, studies in non-small cell lung cancer (NSCLC) have indicated that this compound shows synergy with cytotoxic agents like docetaxel (B913), warranting further investigation into combination chemotherapy regimens. researchgate.net

The table below summarizes key combination strategies that have been explored to counteract resistance to HDAC inhibitors.

Combination StrategyRationaleExample Agents
Dual Epigenetic Inhibition Prevents compensatory re-silencing of tumor suppressor genes.This compound + Azacitidine/Decitabine nih.gov
Targeted Therapy Synergy Enhances apoptosis and overcomes resistance to targeted agents.This compound + STI571 (Imatinib) nih.gov
Cytotoxic Agent Synergy Sensitizes cancer cells to conventional chemotherapy.This compound + Docetaxel researchgate.net

Translational Research and Clinical Investigation Methodologies for Pivanex

Phase I Clinical Study Methodologies

Phase I trials for Pivanex, a histone deacetylase (HDAC) inhibitor, are foundational in establishing the compound's preliminary safety profile and guiding future clinical development. These studies are meticulously designed to assess the feasibility and tolerability of the drug in human subjects for the first time.

Study Design for Feasibility and Tolerability Assessment

The primary objective of Phase I studies is to determine the feasibility of administering this compound to patients and to understand its tolerability. These trials typically involve a small number of patients with advanced solid tumors or lymphomas who have exhausted standard treatment options. A common design is the dose-escalation study, where successive cohorts of patients receive increasing doses of this compound. This approach allows researchers to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.

Methodologies often include:

Open-label, non-randomized design: This allows for clear observation of the drug's effects at different dose levels.

Intra-patient dose escalation: In some designs, if a patient tolerates the initial dose well, they may be eligible to receive a higher dose in subsequent cycles.

Close monitoring: Patients are closely monitored for any adverse events, which are graded according to standardized criteria.

The feasibility assessment also considers practical aspects of the drug's administration, such as the duration of infusion and the frequency of treatment cycles.

Pharmacokinetic Analysis Methodologies in Human Studies

Pharmacokinetic (PK) analysis is a critical component of Phase I trials, providing data on how the human body processes this compound. This involves measuring the drug's concentration in biological fluids, typically plasma, over time.

Key PK parameters evaluated include:

Absorption: How the drug enters the bloodstream.

Distribution: Where the drug travels in the body.

Metabolism: How the drug is broken down.

Excretion: How the drug is eliminated from the body.

Methodologies for PK analysis in this compound studies often involve:

Serial blood sampling: Blood samples are collected at predefined time points before, during, and after drug administration. clinicaltrials.gov

Validated analytical methods: Highly sensitive and specific assays, such as liquid chromatography-mass spectrometry (LC-MS), are used to quantify this compound and its metabolites in plasma.

Population PK modeling: This statistical approach helps to identify sources of variability in drug exposure among patients and to understand the relationship between dose, concentration, and response.

The data generated from these analyses are crucial for determining the optimal dosing schedule for subsequent Phase II trials.

Pharmacodynamic Endpoint Evaluation in Clinical Cohorts

Pharmacodynamic (PD) studies in Phase I trials aim to demonstrate that this compound is engaging its intended molecular target and exerting a biological effect in patients. For this compound, an HDAC inhibitor, a key pharmacodynamic marker is the acetylation of histones in target tissues.

Methodologies for PD evaluation include:

Biomarker analysis: This involves collecting tumor biopsies or surrogate tissues (like peripheral blood mononuclear cells) before and after treatment to measure changes in histone acetylation.

Assays for target engagement: Techniques such as Western blotting or immunohistochemistry can be used to visualize and quantify the increase in acetylated histones.

Exploratory biomarkers: Researchers may also investigate other potential biomarkers of this compound activity, such as changes in the expression of genes regulated by histone acetylation.

Demonstrating target engagement at doses that are well-tolerated provides a strong rationale for advancing the drug into Phase II studies.

Phase II Clinical Study Methodologies and Populations

Following the determination of a safe and biologically active dose in Phase I, Phase II studies are designed to evaluate the preliminary efficacy of this compound in specific patient populations. These trials aim to assess whether the drug has sufficient anti-tumor activity to warrant further investigation in larger, more definitive Phase III trials.

Single-Agent Clinical Efficacy Evaluation Designs

In the single-agent setting, Phase II trials of this compound are designed to assess its efficacy as a monotherapy. A multicenter Phase II trial of this compound (also known as AN-9) evaluated its therapeutic activity in patients with advanced non-small cell lung cancer (NSCLC) that was refractory to previous chemotherapy. nih.gov

Key features of such study designs include:

Well-defined patient population: These trials enroll patients with a specific type of cancer and often with particular disease characteristics, such as those who have failed prior therapies. For instance, in the NSCLC trial, over 90% of patients had previously received both a platinum compound and a taxane. nih.gov

Two-stage designs: Many single-agent Phase II trials employ a two-stage design (e.g., Simon's two-stage design) to minimize the number of patients exposed to an ineffective treatment. If a certain number of responses are not observed in the first stage, the trial is stopped for futility.

The results of single-agent trials provide a clear indication of this compound's intrinsic anti-cancer activity in a specific disease context.

Combination Therapy Clinical Trial Frameworks

Given that this compound has a favorable safety profile and has shown promising activity as a single agent, its potential in combination with other anti-cancer agents has been explored. ascopubs.org Combination therapy trials are designed to investigate whether this compound can enhance the efficacy of existing treatments or overcome mechanisms of drug resistance.

Frameworks for these trials often involve:

Dose-escalation of the combination: A Phase I component is often necessary to determine the optimal and safe doses of both this compound and the combination partner. A dose-escalation study was conducted to assess the safety of this compound combined with docetaxel (B913). ascopubs.org

Randomized controlled design: In the Phase II setting, a randomized design is often used to compare the combination therapy to the standard-of-care single agent. For example, a Phase IIb trial was planned to randomize 225 patients with relapsed NSCLC to receive either this compound plus docetaxel or docetaxel alone. ascopubs.org

Synergy assessment: Preclinical data showing synergy between this compound and another agent, such as docetaxel, often provides the rationale for these combination trials. ascopubs.org

These combination studies are crucial for positioning this compound within the existing landscape of cancer therapies and identifying the most effective treatment strategies for patients.

Clinical Research in Specific Malignancies (e.g., Non-Small Cell Lung Cancer, Malignant Melanoma, Chronic Lymphocytic Leukemia)

Translational research involving this compound has extended to clinical investigations across several cancer types, with the most significant data emerging from studies in non-small cell lung cancer (NSCLC).

Non-Small Cell Lung Cancer (NSCLC): this compound has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents for NSCLC. A multicenter Phase II trial assessed this compound as a single agent in 47 patients with advanced NSCLC who were refractory to previous chemotherapy. nih.gov The majority of these patients had previously undergone treatment with a platinum compound and a taxane. nih.gov In this heavily pre-treated population, this compound demonstrated noteworthy activity. nih.gov The study reported that three patients experienced partial responses, and 14 patients achieved stable disease for a duration of 12 weeks or more. nih.gov The one-year survival rate for all patients was 26%, which increased to 31% for those who had received fewer than three prior chemotherapy regimens. nih.gov

Further investigation into this compound's role in NSCLC involved a dose-escalation study in combination with docetaxel. ascopubs.org This study was predicated on preclinical data showing a synergistic effect between the two agents. ascopubs.org The trial enrolled patients with advanced NSCLC and determined that this compound could be safely administered with docetaxel. ascopubs.org Clinical responses were observed, including two patients who met the criteria for a partial response according to RECIST (Response Evaluation Criteria in Solid Tumors) and another patient who showed a complete resolution of baseline abnormalities on a PET scan. ascopubs.org However, a subsequent Phase IIb trial designed to compare the this compound and docetaxel combination against docetaxel alone was halted due to safety concerns identified by an independent data monitoring committee. bioworld.com

This compound Clinical Trial Findings in Non-Small Cell Lung Cancer

Trial Phase Treatment Regimen Number of Patients Key Outcomes Reference
Phase II This compound Monotherapy 47 6.4% Partial Response Rate; 30% Stable Disease ≥12 weeks; 26% 1-year survival. nih.gov
Dose Escalation This compound + Docetaxel 12 3 responses observed (2 partial responses, 1 complete resolution on PET). ascopubs.org
Phase IIb This compound + Docetaxel vs. Docetaxel 225 (enrolled) Trial halted due to safety concerns. bioworld.com

Malignant Melanoma and Chronic Lymphocytic Leukemia (CLL): While clinical investigations for this compound in malignant melanoma and chronic lymphocytic leukemia were planned, their progress was impacted by the developments in the NSCLC program. Following the safety issues that arose in the combination trial for NSCLC, the decision was made to halt further treatment and enrollment in the open-label Phase IIa studies for melanoma and CLL pending further analysis. bioworld.com Consequently, detailed clinical research findings for this compound in these specific malignancies are not available.

Methodological Approaches for Assessing Clinical Responses and Disease Stabilization

The assessment of clinical responses and disease stabilization in this compound trials relied on established, standardized methodologies to ensure objective and comparable results.

A primary tool used was the Response Evaluation Criteria in Solid Tumors (RECIST) . This framework provides a standardized method for measuring tumor response to therapy. In the this compound studies for NSCLC, for example, a partial response (PR) was defined as a significant decrease in tumor size according to RECIST criteria. ascopubs.org Disease stabilization, a key outcome in the Phase II monotherapy trial, was also defined by these criteria, specifically as the absence of significant tumor growth or the appearance of new lesions for a minimum period, such as 12 weeks. nih.gov

In addition to anatomical imaging, functional imaging techniques were employed. The dose-escalation study of this compound with docetaxel utilized Positron Emission Tomography (PET) scans to assess treatment response. ascopubs.org A complete resolution of baseline abnormalities on a PET scan was noted in one patient, indicating a metabolic response to the therapy, where the cancer cells are no longer actively taking up the glucose tracer, even if a mass is still visible on other imaging modalities. ascopubs.org

These methodological approaches—combining anatomical measurements (RECIST) with functional imaging (PET)—provide a comprehensive framework for evaluating the efficacy of anticancer agents like this compound. They allow researchers to assess not only changes in the size of tumors but also in their metabolic activity, offering a more complete picture of the clinical response.

Post-Clinical Research Surveillance Paradigms for Related Compounds

While this compound did not advance to the stage of post-marketing surveillance, the paradigms for related compounds, such as other histone deacetylase (HDAC) inhibitors that have received regulatory approval, offer insight into the necessary long-term monitoring processes. nih.gov Post-marketing surveillance (PMS) is a critical component of pharmacovigilance, designed to monitor the safety and efficacy of a new drug after it has been approved and is used in the general population. wikipedia.org

For a class of drugs like HDAC inhibitors, which can have widespread effects on gene expression, post-clinical surveillance is particularly important for identifying less common or long-term adverse effects not apparent in the more controlled environment of clinical trials. nih.govnih.gov

Key paradigms for post-marketing surveillance applicable to HDAC inhibitors include:

Spontaneous Reporting Systems: Regulatory agencies like the U.S. Food and Drug Administration (FDA) maintain databases (such as MedWatch) where healthcare professionals and patients can voluntarily report suspected adverse drug reactions. wikipedia.org This passive surveillance can help identify potential safety signals from a large and diverse patient population. distillersr.com

Patient Registries: For specific diseases or drug classes, patient registries can be established to collect long-term, real-world data on effectiveness, safety, and patient outcomes. wikipedia.orgbiopharmadive.com These registries are a form of active surveillance and can provide valuable information on how a drug performs outside the strict inclusion and exclusion criteria of a clinical trial.

Phase IV (Post-Marketing) Studies: Manufacturers may be required or may choose to conduct further clinical trials (Phase IV) after a drug is approved. nih.gov These studies can be designed to evaluate long-term safety, compare the drug with other treatments, or assess its effectiveness in different patient populations.

Data Mining of Electronic Health Records (EHRs) and Claims Databases: Large healthcare databases provide an opportunity to conduct large-scale observational studies. wikipedia.orgbiopharmadive.com By analyzing these data, researchers can identify associations between a drug and potential adverse events that might be too rare to detect in clinical trials. biopharmadive.com

For HDAC inhibitors, surveillance would focus on monitoring for known class-related toxicities as well as looking for any new safety signals. nih.gov This ongoing data collection and analysis ensures that the risk-benefit profile of the drug is continuously evaluated throughout its lifecycle. nih.gov

Future Directions in Pivanex Research

Rational Design of Enhanced Butyric Acid Prodrugs and HDACi

Future research aims to rationally design improved prodrugs of butyric acid and novel HDAC inhibitors based on the understanding of Pivanex's mechanism. This compound itself was developed to overcome the limitations of butyric acid, such as its rapid metabolism and unfavorable pharmacokinetic properties. aacrjournals.org The design of new prodrugs could focus on optimizing cellular uptake, improving the controlled release of butyric acid, or targeting specific tissues or cell types. Additionally, the development of more selective HDAC inhibitors, potentially targeting specific HDAC isoforms, is an area of ongoing research to improve efficacy and reduce off-target effects observed with pan-inhibitors like this compound. openaccessjournals.comdiva-portal.orgfrontiersin.org Preclinical studies with this compound have shown it is metabolized to butyric acid, pivalic acid, and formaldehyde (B43269). mdpi.com Understanding the metabolic pathways and the role of esterases in the hydrolysis of this compound can inform the design of prodrugs with altered cleavage rates or improved stability. Research into other butyric acid prodrugs with different chemistries, such as BA3G and VX563, in areas like spinal muscular atrophy, highlights the potential for varied prodrug designs. nih.gov

Identification and Validation of Predictive Biomarkers for Therapeutic Response

Identifying biomarkers that can predict a patient's response to this compound or similar HDAC inhibitors is crucial for personalized medicine. This involves investigating molecular markers that correlate with treatment sensitivity or resistance. Epigenetic changes, including histone acetylation status, are potential biomarkers. melanomaresearchvic.com.au Research is needed to validate these biomarkers in clinical settings to identify patient populations most likely to benefit from this compound therapy. tandfonline.comfrontiersin.orgamegroups.org Studies in non-small cell lung cancer (NSCLC) have explored the potential of bioinformatics analysis to identify prognostic biomarkers and suggest the potential efficacy of HDAC inhibitors in specific patient subsets, such as those with EGFR wild-type NSCLC. frontiersin.org Future studies could focus on identifying specific genetic or epigenetic signatures that predict response to this compound, potentially through analyzing tumor tissue or blood samples.

Exploration of this compound in Novel Disease Indications

While this compound has been investigated in various cancers, including lung cancer, melanoma, liver cancer, and leukemia, its potential in other disease indications is an area for future exploration. nih.govdrugbank.comdiva-portal.org As an HDAC inhibitor, this compound's mechanism of action, which involves modulating gene expression and cellular processes, could be relevant in a range of conditions beyond oncology. diva-portal.org Research into other HDAC inhibitors has shown potential in neurological disorders, inflammatory diseases, and infectious diseases. diva-portal.orggoogle.com For example, butyrate-based compounds, including this compound (AN9), have shown ameliorative effects in mouse models of spinal muscular atrophy, suggesting a potential role in neurodegenerative diseases. nih.govmedchemexpress.com Future research could involve preclinical studies to evaluate the efficacy of this compound in relevant models of these novel indications, followed by clinical trials if promising results are observed.

Development of Advanced Preclinical Models for Translational Research

The development of more sophisticated preclinical models is essential to accurately predict the efficacy and behavior of this compound in humans. This includes utilizing advanced cell culture systems, such as 3D organoids, and more representative animal models that better mimic the complexity of human diseases. annualreports.com Preclinical studies with this compound have been conducted in transformed cell lines and tumor-bearing animal models. aacrjournals.orgresearchgate.netascopubs.orgnih.gov However, improving these models to better reflect the tumor microenvironment, genetic heterogeneity, and drug resistance mechanisms observed in patients is crucial for more successful translation of research findings into clinical practice. tandfonline.comnih.gov This could involve developing patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that more closely resemble human disease.

Integration of this compound into Multi-Modal Therapeutic Strategies

Given that HDAC inhibitors like this compound have shown modest single-agent activity in some clinical trials, their future likely involves integration into multi-modal therapeutic strategies. researchgate.nettandfonline.comcapes.gov.brfrontiersin.org Preclinical studies have indicated that this compound can be synergistic with other anti-cancer agents, such as docetaxel (B913) and bortezomib (B1684674), in inhibiting cancer cell growth. annualreports.comresearchgate.netascopubs.orgaacrjournals.org Future research will focus on rationally designing combination therapies that leverage the distinct mechanisms of action of this compound and other drugs, including chemotherapy, targeted therapies, and immunotherapy. researchgate.netascopubs.orgnih.govtandfonline.comfrontiersin.orgaacrjournals.org Clinical trials evaluating this compound in combination with other agents are ongoing or have been conducted, particularly in NSCLC. annualreports.comresearchgate.netascopubs.org Future studies need to determine optimal drug combinations, dosing schedules, and patient selection criteria to maximize synergistic effects while managing potential increased toxicity. tandfonline.comfrontiersin.org The potential for HDAC inhibitors to enhance the effects of immunotherapy by modulating the tumor microenvironment is also an active area of investigation. frontiersin.orgresearchgate.netmdpi.com

Q & A

Basic: What experimental methodologies are used to validate Pivanex's HDAC inhibitory activity in preclinical studies?

This compound’s HDAC inhibition is typically validated using in vitro enzymatic assays (e.g., fluorescence-based HDAC activity kits) and cellular assays measuring histone acetylation levels via Western blotting. For example, studies have demonstrated that this compound induces hyperacetylation of histone H3 and H4 in leukemia cell lines (K562) at concentrations of 100–500 μM . Researchers should also assess downstream effects, such as upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2), to confirm functional HDAC inhibition .

Basic: How do this compound's chemical properties (e.g., solubility, stability) influence experimental design?

This compound (C₁₀H₁₈O₄, MW 202.25) is sparingly soluble in aqueous buffers but dissolves in DMSO for in vitro use. Stability studies indicate storage at -20°C in anhydrous conditions to prevent hydrolysis of its ester moiety . Researchers should prepare fresh working solutions and avoid repeated freeze-thaw cycles. For in vivo studies, its oral bioavailability requires formulation optimization, such as lipid-based carriers, to enhance absorption .

Advanced: How can researchers optimize in vitro models to study this compound's anti-proliferative effects in drug-resistant cancers?

Key considerations include:

  • Cell line selection : Use this compound-sensitive models (e.g., K562 leukemia cells or NSCLC lines) with documented resistance to conventional chemotherapies .
  • Dose-response profiling : Test concentrations between 100–500 μM, as lower doses may fail to induce apoptosis in resistant clones .
  • Combination screens : Pair this compound with agents like cisplatin to evaluate synergistic effects via Chou-Talalay analysis .
  • Endpoint assays : Measure caspase-3/7 activity and cell cycle arrest (G2/M phase) using flow cytometry .

Advanced: How should researchers interpret contradictions in clinical trial data for this compound in NSCLC?

The Phase II trial (NSCLC, n=47) reported a 12.7% partial response rate but noted variability in patient survival . Contradictions may arise from:

  • Patient stratification : Subgroup analyses often omit biomarkers (e.g., HDAC3 expression levels) that predict responsiveness .
  • Dosing regimens : The trial used 2.34 g/m²/day for 3 days, but pharmacokinetic variability may require personalized dosing .
  • Combination therapies : Subsequent studies suggest enhanced efficacy with taxanes or EGFR inhibitors, which were not explored in early trials .

Advanced: What methodologies reconcile preclinical and clinical toxicity profiles of this compound?

Preclinical models often underestimate toxicity due to species-specific metabolic differences. For example, hepatic transaminase elevation observed in clinical trials (Grade 1–2) was not replicated in murine models . To address this:

  • Use human hepatocyte co-cultures to predict drug metabolism.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to scale doses from mice to humans .
  • Monitor biomarkers like serum ALT/AST and glucose levels in early-phase trials .

Basic: What apoptosis assays are most reliable for quantifying this compound's pro-apoptotic effects?

  • Annexin V/PI staining : Detects early/late apoptosis in K562 cells after 24–48 hours of treatment .
  • Caspase-Glo assays : Quantify caspase-3/7 activation, with signal-to-noise ratios >5-fold in responsive cell lines .
  • TUNEL assay : Validates DNA fragmentation in xenograft tumor sections post-treatment .

Advanced: How can this compound be integrated into combination therapy protocols for solid tumors?

  • Sequential dosing : Administer this compound after DNA-damaging agents (e.g., cisplatin) to exploit epigenetic priming .
  • Synergy screens : Use high-throughput platforms (e.g., SynergyFinder) to identify partners like paclitaxel or VEGF inhibitors .
  • Pharmacodynamic markers : Monitor HDAC activity and acetylation status in tumor biopsies to guide dosing schedules .

Advanced: What computational tools predict this compound's efficacy in specific cancer subtypes?

  • HDAC isoform profiling : HDAC3-selective inhibition can be modeled using molecular docking (e.g., AutoDock Vina) with HDAC3 crystal structures (PDB: 4A69) .
  • Gene expression databases : Query TCGA or GEO datasets for cancers with elevated HDAC3 or Bcr-Abl expression .
  • Machine learning : Train models on transcriptomic data from this compound-sensitive cell lines to predict responder populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.